molecular formula C13H13NO2 B132080 6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one CAS No. 156937-56-3

6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one

Cat. No. B132080
M. Wt: 215.25 g/mol
InChI Key: BBFWZZUBCZZONN-UHFFFAOYSA-N
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Description

6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one, also known as 6-hydroxy-8-methyl-2-propenylquinolin-4-one or simply as Q-1, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential application in scientific research due to its unique chemical properties and biological activities.

Mechanism Of Action

The exact mechanism of action of Q-1 is not fully understood. However, it is believed to exert its biological effects by modulating various cellular signaling pathways and interacting with key molecular targets in the cell.

Biochemical And Physiological Effects

Q-1 has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess potent antioxidant activity, which helps to protect the cells from oxidative damage. Additionally, Q-1 has been shown to possess anti-inflammatory properties, which can help to reduce inflammation and pain. Furthermore, Q-1 has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis.

Advantages And Limitations For Lab Experiments

Q-1 has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits a wide range of biological activities, making it a versatile tool for studying various cellular processes. However, Q-1 also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Furthermore, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on Q-1. One area of interest is its potential application in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Q-1 has been shown to possess neuroprotective properties, which could make it a promising candidate for drug development in this field. Additionally, Q-1 has been shown to possess anti-viral activity, which could make it a potential candidate for the development of new antiviral drugs. Finally, further studies are needed to fully understand the mechanism of action of Q-1 and its potential applications in other areas of scientific research.

Scientific Research Applications

Q-1 has been widely studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties.

properties

CAS RN

156937-56-3

Product Name

6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

6-hydroxy-8-methyl-5-prop-2-enyl-1H-quinolin-2-one

InChI

InChI=1S/C13H13NO2/c1-3-4-9-10-5-6-12(16)14-13(10)8(2)7-11(9)15/h3,5-7,15H,1,4H2,2H3,(H,14,16)

InChI Key

BBFWZZUBCZZONN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C=C2)CC=C)O

synonyms

2(1H)-Quinolinone, 6-hydroxy-8-methyl-5-(2-propenyl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-allyloxy-8-methylcarbostyril (10.11 (47.0 mmol)), N,N-dimethylaniline (25 ml) was added, and the mixture was stirred in a bath of 200° C. for 11 hours. Subsequently, the mixture was cooled. n-Hexane was added to the cooled mixture. The precipitated crystals were collected by filtration, and were washed with chloroform. The washed material was subjected to a recrystallizing procedure (chloroform--methanol--n-hexane) to obtain 9.36 g of 5-allyl-6-hydroxy-8-methylcarbostyril as colorless needles (92.6%).
Name
6-allyloxy-8-methylcarbostyril
Quantity
47 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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